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Compound of Interest

Compound Name: Dehydroandrographolide

Cat. No.: B1139154 Get Quote

Dehydroandrographolide (Deh), a primary bioactive diterpene lactone isolated from the

traditional Chinese medicine Andrographis paniculata, has garnered significant attention for its

wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor

effects.[1] As research progresses towards its clinical application, a thorough understanding of

its absorption, distribution, metabolism, and excretion (ADME) profile, alongside a

comprehensive toxicological assessment, is imperative for drug development professionals.

This technical guide provides a detailed overview of the current knowledge on the ADME

characteristics and safety profile of dehydroandrographolide, supported by experimental

methodologies and data visualizations.

ADME Profile of Dehydroandrographolide
Dehydroandrographolide exhibits rapid absorption and metabolic elimination.[1] However, its

low water solubility can present challenges for oral administration.[2]

Absorption
Studies in Sprague-Dawley rats have demonstrated that dehydroandrographolide is rapidly

absorbed after oral administration, with detection in plasma within one hour.[1] The oral

bioavailability has been determined to be 11.92% in rats.[1][3] The absorption process appears

to be stable across different pH levels in the intestine, with the ileum identified as the optimal

site for absorption.[1]
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In vitro studies using Caco-2 cell models suggest that the transport of

dehydroandrographolide across the intestinal epithelium is not significantly mediated by

efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3]

[4] The apparent permeability coefficient (Papp) from the basolateral to the apical side

(5.37×10⁻⁵ cm/s) is nearly equal to that from the apical to the basolateral side (4.56×10⁻⁵

cm/s).[3]

Distribution
Following administration, dehydroandrographolide distributes to various tissues. In rats, after

intravenous injection of a dehydroandrographolide derivative, the highest concentrations

were found in the kidney, followed by the colon, liver, lung, heart, spleen, and stomach.[1]

Pathological conditions can influence its distribution; for instance, in mice with acute lung injury,

dehydroandrographolide showed increased distribution and residence in the lungs compared

to healthy mice.[5] Plasma protein binding is a significant factor that influences the distribution

and biological effects of a drug.[1]

Metabolism
Dehydroandrographolide undergoes extensive metabolism in the body. The primary

metabolic pathways include hydroxylation, hydration, sulfonation, and conjugation with sulfates

and glucuronic acid.[4] Glucuronidation is a major phase II metabolic route, with UGT2B7 being

the primary enzyme responsible for this process.[6] Studies have indicated that after

intravenous administration of dehydroandrographolide succinate (DAS), a derivative, a large

portion of the drug is cleared from the plasma after being transformed into metabolites.[7]

Excretion
The excretion of dehydroandrographolide and its metabolites occurs through both renal and

biliary pathways. In a study with healthy volunteers receiving intravenous DAS, approximately

10.1% to 15.5% of the dose was excreted unchanged in the urine within 24 hours, with over

90% of this occurring within the first 4 hours.[7] This suggests rapid clearance from the plasma.

[7] Biliary excretion of the parent compound appears to be minor, accounting for only about

0.1% of the absorbed amount in rats.[3]
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The following tables summarize the key pharmacokinetic parameters of

dehydroandrographolide and its succinate derivative from various studies.

Table 1: Pharmacokinetic Parameters of Dehydroandrographolide

Species
Dose &
Route

Cmax
(µg/mL)

Tmax
(h)

AUC
(ng·h/m
L)

t½ (h)

Oral
Bioavail
ability
(%)

Referen
ce

SD Rats

120

mg/kg,

Oral

4.19 ±

1.76
- - - 11.92 [1]

Chickens

5 g/kg (A.

paniculat

a

extract),

Oral

- - -
2.38 ±

0.21
- [1]

Humans

Chuanxin

lian

tablets,

Oral

- ~1.5 - - - [1]

ALI Mice

20

mg/kg,

Oral

- -
Higher in

ALI mice

Longer in

ALI mice
- [5]

UC Rats - - -

2355.73

to

4794.15

- - [1]

ALI: Acute Lung Injury; UC: Ulcerative Colitis

Table 2: Pharmacokinetic Parameters of Dehydroandrographolide Succinate (DAS) in

Healthy Chinese Volunteers (Intravenous)
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Dose Cmax (mg/L)
AUC₀₋₁₂
(mg·h/L)

t½ (h)
Clearance
(mL/min)

80 mg 4.82 6.18 1.51 13.27

160 mg 12.85 16.95 1.89 9.60

320 mg 26.90 40.65 1.89 8.07

Source:[7]

Toxicology Profile
Dehydroandrographolide is generally considered to have a better safety profile compared to

andrographolide.[1][2] Derivatives have also been synthesized to reduce toxicity and enhance

therapeutic activity.[1]

Acute Toxicity
Acute toxicity studies on andrographolide, a related compound, suggest it is safe up to a

maximum dose of 500 mg/kg body weight in rats, with no mortality or signs of tissue damage in

the liver and kidney observed.[8] An acute oral toxicity study of a standardized Andrographis

paniculata extract at a high dose of 5000 mg/kg BW in mice showed no significant toxicological

effects.[9] For an andrographolide self-nanoemulsifying drug delivery system (SNEDDS), the

LD50 in male Wistar rats was determined to be 832.6 mg/kg body weight, indicating slight

toxicity.[10][11]

Genotoxicity
There is limited specific genotoxicity data available for dehydroandrographolide. However,

studies on andrographolide and standardized extracts of A. paniculata provide some insight.

Andrographolide was found to be non-genotoxic in vitro at the doses tested.[12] A standardized

extract of A. paniculata did not induce mutations in the Ames test or clastogenicity in CHO-K1

cells in vitro.[13]

Other Toxicological Findings
Hepatotoxicity: Dehydroandrographolide has shown protective effects against liver injury in

some models.[1]
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Allergic Reactions: While generally safe, there have been reports of anaphylactic and allergic

reactions associated with products containing A. paniculata.[14]

Cytotoxicity: Dehydroandrographolide has demonstrated cytotoxic effects against various

cancer cell lines, which is the basis for its anti-cancer activity.[15][16]

Table 3: Summary of Toxicological Studies

Test
Substance

Model System Dose Key Findings Reference

Andrographolide Rats Up to 500 mg/kg

No mortality or

tissue damage

observed.

[8]

A. paniculata

Standardized

Extract

Mice

Up to 5000

mg/kg (single

oral dose)

No significant

acute

toxicological

effects.

[9]

Andrographolide

SNEDDS
Male Wistar Rats

500, 700, 900

mg/kg

LD50 = 832.6

mg/kg.
[10][11]

Andrographolide

AHH-1 and MCL-

5 human

lymphoblastoid

cell lines

10-50 µM

Not genotoxic;

induced dose-

dependent

necrosis.

[12]

A. paniculata

Standardized

Extract

In vitro (Ames,

Chromosome

Aberration,

Micronucleus)

Various Not genotoxic. [13]

Experimental Protocols
Single-Pass Rat Intestinal Perfusion Model
This in situ model is used to determine the intestinal absorption characteristics of a drug.
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Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to

water. They are then anesthetized.

Surgical Procedure: A midline abdominal incision is made, and a specific segment of the

intestine (e.g., duodenum, jejunum, ileum, colon) is isolated and cannulated at both ends.

Perfusion: The intestinal segment is rinsed with saline and then perfused with a drug solution

at a constant flow rate.

Sample Collection: Perfusate samples are collected from the outlet cannula at

predetermined time intervals.

Analysis: The concentration of the drug in the collected samples is determined using a

validated analytical method, such as LC-MS/MS, to calculate the absorption rate constant

(Ka) and effective permeability (P*eff).[3]

In Vitro Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential interactions with

efflux transporters.

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and

cultured for approximately 21 days to form a differentiated and polarized monolayer.

Transport Experiment: The experiment is initiated by adding the drug solution to either the

apical (AP) or basolateral (BL) side of the monolayer.

Sample Collection: Samples are taken from the receiver chamber (BL or AP, respectively) at

specific time points.

Analysis: Drug concentrations in the samples are quantified to determine the apparent

permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical

transport. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the involvement of

efflux transporters.[3][17]

Acute Oral Toxicity Study (OECD Guideline 420)
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This study provides information on the health hazards likely to arise from a single, short-term

exposure to a substance by the oral route.

Animal Selection: Healthy, young adult mice or rats of a single sex are used.

Dosing: A single dose of the test substance is administered orally to a group of animals. The

starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body

weight.

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory,

autonomic and central nervous systems, and somatomotor activity. Body weight is also

recorded.

Endpoint: The study allows for the classification of the substance into a toxicity category

based on the observed outcomes at different dose levels.[9]
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Rat Intestinal Perfusion Experiment
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Workflow for Rat Intestinal Perfusion Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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